5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile
Description
5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a dimethylamino group
Properties
Molecular Formula |
C14H18N4OS |
|---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
5-[[2-(dimethylamino)-2-thiophen-2-ylethyl]amino]-2-ethyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H18N4OS/c1-4-13-17-10(8-15)14(19-13)16-9-11(18(2)3)12-6-5-7-20-12/h5-7,11,16H,4,9H2,1-3H3 |
InChI Key |
VQMVNYARWSDAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)NCC(C2=CC=CS2)N(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with an oxazole precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Oxazole Derivatives: Compounds containing the oxazole ring, which are known for their diverse biological activities.
Uniqueness
5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
